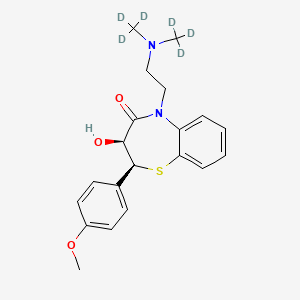

Desacetyl Diltiazem-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desacetyl Diltiazem-d6 is a deuterated form of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium channel blocker used primarily for the treatment of hypertension, angina pectoris, and certain types of arrhythmias. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .

Mécanisme D'action

Target of Action

Desacetyl Diltiazem-d6, also known as Deacetyldiltiazem-d6, primarily targets calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during depolarization . The compound also displays a higher affinity to the enzyme CYP2D6 compared to CYP3A4 , which are involved in the metabolism of diltiazem .

Mode of Action

This compound works primarily by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily it interferes with the calcium ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The compound affects the metabolism of diltiazem, a parent drug. The isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of diltiazem, respectively . This compound displays a higher affinity to cyp2d6, suggesting that metabolism via cyp2d6 is the preferred pathway in vivo .

Pharmacokinetics

The systemic exposure of this compound is significantly higher in poor CYP2D6 metabolizers than in extensive CYP2D6 metabolizers . This suggests that individual CYP2D6 metabolic capacity might be an aspect to consider when using diltiazem .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s metabolic capacity, particularly the activity of the CYP2D6 enzyme . Furthermore, the compound’s stability can be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

Desacetyl Diltiazem-d6 interacts with various enzymes and proteins. It has been shown that the isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of Diltiazem . This compound displays a higher affinity to CYP2D6 compared to CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to a decrease in intracellular calcium, which in turn inhibits the contractile processes of the myocardial smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with calcium channels. It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under certain conditions

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O- and N-demethylation, processes that are mediated by the isoenzymes CYP2D6 and CYP3A4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d6 typically involves the deacetylation of Diltiazem followed by the incorporation of deuterium atoms. The deacetylation process can be achieved using hydrolysis under acidic or basic conditions. The incorporation of deuterium is usually performed through catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Desacetyl Diltiazem-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Applications De Recherche Scientifique

Desacetyl Diltiazem-d6 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.

Biology: Studying the metabolic pathways of Diltiazem in biological systems.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of Diltiazem.

Industry: Quality control and validation of pharmaceutical formulations containing Diltiazem

Comparaison Avec Des Composés Similaires

Similar Compounds

Diltiazem: The parent compound, used for similar therapeutic purposes.

N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.

Desacetyl Diltiazem: The non-deuterated form of Desacetyl Diltiazem-d6.

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and quality control processes .

Propriétés

IUPAC Name |

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-GGGMJEGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-35-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)

![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)

![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)